molecular formula C5H10O B013828 4-Penten-1-OL CAS No. 821-09-0

4-Penten-1-OL

Cat. No. B013828
CAS RN: 821-09-0
M. Wt: 86.13 g/mol
InChI Key: LQAVWYMTUMSFBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Penten-1-OL involves copolymerization processes, which have been demonstrated using various catalysts. For instance, the copolymerization of ethylene with 4-Penten-1-OL using a half-titanocene catalyst shows significant incorporation of 4-Penten-1-OL, highlighting the synthetic flexibility and efficiency of this method in producing compounds with high 4-Penten-1-OL content (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure and conformational composition of 4-Penten-1-ol have been elucidated through gas electron diffraction and computational studies. These studies reveal a conformational mixture dominated by a conformer that facilitates OH...π interactions, providing valuable insights into the intramolecular dynamics of 4-Penten-1-OL (Trætteberg et al., 1985).

Chemical Reactions and Properties

4-Penten-1-OL undergoes various chemical reactions, including halocyclization mediated by bis(2-substituted pyridine) and bis(2,6-disubstituted pyridine)bromonium triflates. These reactions underscore the compound's reactivity and potential for producing halocyclized products with significant yields and implications for synthetic organic chemistry (Cui & Brown, 2000).

Scientific research applications

Molecular Structure and Conformation

4-Penten-1-ol's molecular structure and conformation have been explored in depth. A study using gas electron diffraction revealed that its conformational mixture is dominated by the only conformer allowing OHţdot;π interactions (Trætteberg et al., 1985).

Copolymerization with Ethylene

Research indicates that 4-penten-1-ol can be copolymerized with ethylene. A study using a palladium aryl phosphine sulfonate catalyst in toluene solution compared the copolymerization of ethylene with eugenol and 4-penten-1-ol, showing different incorporation rates and effects on polymer properties (Parisi et al., 2017).

NMR Spectroscopy Analysis in Copolymerization

Another research conducted copolymerization of ethylene with 4-penten-1-ol using a half-titanocene catalyst, with high incorporation of 4P1O, as evidenced through 13C NMR spectroscopy analysis (Wang et al., 2013).

Hydroformylation in Aqueous Solution

The hydroformylation of 4-penten-1-ol in water using the HRh(CO)(TPPTS)3 catalyst was studied, showing that reaction chemistry and kinetics are influenced by solution ionic strength, offering varied product distributions (Sullivan et al., 2004).

Halocyclization Mechanism

The halocyclization reaction of 4-penten-1-ol, mediated by various bis(pyridine)bromonium triflates, was analyzed to understand the influence of substituents on the reaction mechanism (Cui & Brown, 2000).

properties

IUPAC Name

pent-4-en-1-ol
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InChI

InChI=1S/C5H10O/c1-2-3-4-5-6/h2,6H,1,3-5H2
Source PubChem
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InChI Key

LQAVWYMTUMSFBE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCO
Source PubChem
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Molecular Formula

C5H10O
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DSSTOX Substance ID

DTXSID30231562
Record name Pent-4-en-1-ol
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Molecular Weight

86.13 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 4-Penten-1-ol
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Vapor Pressure

3.06 [mmHg]
Record name 4-Penten-1-ol
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Product Name

4-Penten-1-OL

CAS RN

821-09-0
Record name 4-Penten-1-ol
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Record name 4-PENTEN-1-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,850
Citations
S Sato, R Takahashi, N Yamamoto, E Kaneko… - Applied Catalysis A …, 2008 - Elsevier
… 4-penten-1-ol together with tetrahydropyran over monoclinic ZrO 2 at temperatures <400 C, and the selectivity to 4-penten-1-ol … showed higher than 75 mol% selectivity to 4-penten-1-ol. …
XL Cui, RS Brown - The Journal of Organic Chemistry, 2000 - ACS Publications
… of their bromonium ions with 4-penten-1-ol. In particular, we are … dkie) on the cyclization reaction with 4-penten-1-ol-OD. In the case of … cyclizations of 4-penten-1-ol and 4-pentenoic acid. …
Number of citations: 101 0-pubs-acs-org.brum.beds.ac.uk
S Moon, JM Lodge - The Journal of Organic Chemistry, 1964 - ACS Publications
Reactions of lead tetraacetate with 3-buten-l-ol and 2-phenylethanol gave cleavage products. 3-Buten-l-ol gave allyl acetate, and 2-phenylethanol yielded benzyl acetate. The driving …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
ZF Xu, Z Liu, MF Ge, WG Wang - Chinese Science Bulletin, 2011 - Springer
… In the current study, the uptake kinetics of the unsaturated alcohols, BO31, 4-penten-1-ol (PO41) and MBO331, into 20 wt%–80 wt% H2SO4 were investigated, and reactive uptake …
LR Parisi, DM Scheibel, S Lin, EM Bennett, JM Lodge… - Polymer, 2017 - Elsevier
… comonomers, eugenol and 4-penten-1-ol, were conducted with … by the catalyst than 4-penten-1-ol. Peak assignments for 1 H … a higher rate compared to 4-penten-1-ol. Both comonomers …
H Duan, M Unno, Y Yamada, S Sato - Applied Catalysis A: General, 2017 - Elsevier
Vapor-phase catalytic dehydration of 1,5-pentanediol (1,5-PDO) was investigated over monoclinic ZrO 2 catalysts modified with basic oxides. An unsaturated alcohol, 4-penten-1-ol (…
JM Hornback - Journal of the American Chemical Society, 1974 - ACS Publications
2 3 4 5 multiplicity of the reacting state (see Table I). Upon direct irradiation7 in either hexane or benzene, 1 pro-duced 2-methyl-2, 5-diphenyltetrahydrofuran(2), 5 obtained as a mixture …
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
F Caturla, C Nájera - Tetrahedron, 1997 - Elsevier
… The MOM-derivative of (E)-5-tosyl-4-penten-1-ol (16), obtained by protection of the homologous 4-penten-1-ol (14) followed by iodosulfonylation-dehydroiodination, is regio and …
M Traetteberg, P Bakken, R Seip, W Lüttke… - Journal of molecular …, 1985 - Elsevier
The molecular structure and conformational composition of 4-penten-1-ol have been studied by gas electron diffraction. The results of normal coordinate analyses and molecular …
H Miyazaki, Y Honda, K Honda, S Inoue - Tetrahedron Letters, 2000 - Elsevier
… in high yield by the reaction of 5-phenylthio-4-penten-1-ol (5) and salicylaldehyde (1) in … which is very difficult to make by direct cycloaddition using unsubstituted 4-penten-1-ol (2b). …

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